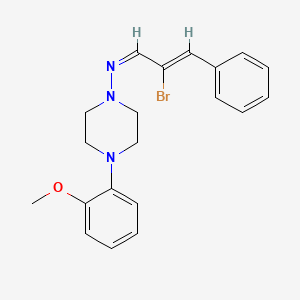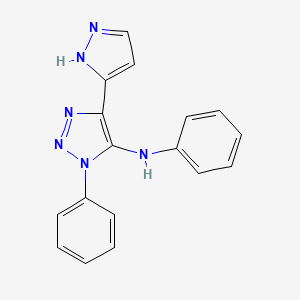
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BRPM, is a small molecule that has been studied for its potential applications in scientific research. BRPM is a piperazine derivative that contains a bromo-substituted styryl group, which gives it unique properties that make it useful for certain types of experiments. In
科学研究应用
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been used as a tool for studying the role of certain ion channels in neuronal signaling. Specifically, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to selectively block the Kv3.1 and Kv3.2 potassium channels, which are involved in regulating the firing rate of neurons. By blocking these channels, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be used to investigate the effects of altered neuronal firing rates on behavior and cognition.
In cancer biology, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential as an anticancer agent. N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in cancer cells is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.
作用机制
The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets in cells. In neurons, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine selectively blocks the Kv3.1 and Kv3.2 potassium channels, which are important for regulating the firing rate of neurons. By blocking these channels, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine can decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, the mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine depend on the specific experimental conditions and cell types being studied. In neurons, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit cell growth and induce cell death. The specific biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in different cell types and experimental conditions are an area of ongoing research.
实验室实验的优点和局限性
The advantages of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its selectivity for specific molecular targets, its ability to block potassium channels in neurons, and its potential as an anticancer agent. However, there are also limitations to using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments. For example, the mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in cancer cells is not fully understood, and its potential side effects on normal cells and tissues are not well characterized.
未来方向
There are several future directions for research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of research is the development of more selective and potent analogs of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine that can be used to investigate the role of potassium channels in neuronal signaling and the potential for N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine as an anticancer agent. Another area of research is the characterization of the biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in different cell types and experimental conditions, which can help to identify potential therapeutic applications for this molecule. Overall, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a promising tool for scientific research that has the potential to advance our understanding of neuronal signaling and cancer biology.
合成方法
The synthesis of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves several steps, starting with the reaction of 2-bromo-3-phenylacrylonitrile with 2-methoxyphenylamine to form an intermediate product. This intermediate product is then reacted with piperazine to form the final product, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine. The synthesis of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been described in detail in several scientific publications, and the yield and purity of the product can be optimized through careful control of reaction conditions.
属性
IUPAC Name |
(Z,Z)-2-bromo-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-25-20-10-6-5-9-19(20)23-11-13-24(14-12-23)22-16-18(21)15-17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3/b18-15-,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCTWJGYKCZRD-BDUZCWTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)